

Application Notes and Protocols for the Toxicological Assessment of Diisobutyl Adipate

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Compound of Interest

Compound Name: *Diisobutyl adipate*

Cat. No.: B7801839

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the toxicological profile of **Diisobutyl adipate** (DIBA), a non-phthalate plasticizer. The included protocols are designed to guide researchers in the assessment of its potential toxicity.

Toxicological Data Summary

Quantitative toxicological data for **Diisobutyl adipate** and its close structural analog, Dibutyl adipate (DBA), which is often used for read-across in safety assessments, are summarized below.

Table 1: Acute Toxicity of Diisobutyl Adipate (DIBA)

Route of Exposure	Species	LD50/LC50	Reference
Oral	Guinea Pig	12,300 μ L/kg	[1]
Intraperitoneal	Rat	5.676 mg/kg	[1]
Intraperitoneal	Rat	5,950 μ L/kg	[2]

Table 2: Acute Toxicity of Dibutyl Adipate (DBA) (Read-Across Data)

Route of Exposure	Species	LD50	Reference
Oral	Rat	12,900 mg/kg (20% dispersion)	[3]
Oral	Rat	11,500 mg/kg	[4]
Oral	Rat	>5,000 mg/kg	
Oral	Rat	1,290 mg/kg	
Dermal	Rabbit	20,000 mg/kg	

Table 3: Repeated Dose and Developmental Toxicity of Dibutyl Adipate (DBA) (Read-Across Data)

Study Type	Species	NOAEL/LOAEL	Effects Observed	Reference
28-Day Repeated Dose (Oral)	Rat	NOEL: 300 mg/kg/day	-	
Reproductive/Developmental	Rat	NOEL: 300 mg/kg/day	No malformations considered to be induced by the chemical.	
Developmental Toxicity (Dietary)	Rat	NOAEL (maternal and developmental): 4,000 mg/kg/day	No adverse developmental effects.	
One-Generation Reproductive	Rat	-	No effects on male or female reproductive parameters up to 1080 mg/kg/day.	

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on established OECD guidelines and published research methodologies.

Protocol for Acute Oral Toxicity Assessment (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity of **Diisobutyl adipate**.

Materials:

- **Diisobutyl adipate** (test substance)
- Vehicle (e.g., corn oil)
- Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)
- Oral gavage needles
- Standard laboratory animal caging and diet

Procedure:

- Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
- Fasting: Withhold food overnight prior to dosing. Water is provided ad libitum.
- Dose Preparation: Prepare a solution/suspension of **Diisobutyl adipate** in the selected vehicle.
- Dosing: Administer a single oral dose of the test substance using a gavage needle. A starting dose of 2000 mg/kg is recommended based on available data.
- Observations:
 - Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

- Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.
- Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
- Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.

Protocol for In Vitro Assessment of Lipid Metabolism Disruption

Objective: To evaluate the effect of **Diisobutyl adipate** on lipid accumulation and the expression of genes related to lipid metabolism in hepatocytes.

Materials:

- Murine (e.g., AML12) or human (e.g., L02) hepatocyte cell lines
- Cell culture medium and supplements
- **Diisobutyl adipate** (test substance)
- DMSO (vehicle control)
- Oil Red O staining solution
- RNA extraction kit
- qRT-PCR reagents and instrument

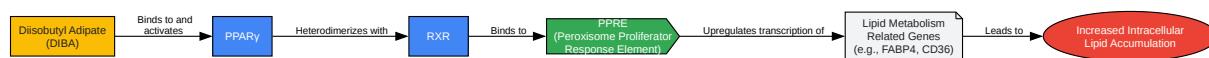
Procedure:

- Cell Culture: Culture hepatocytes in appropriate medium until they reach the desired confluence.
- Treatment: Treat cells with varying concentrations of **Diisobutyl adipate** (e.g., 3, 30, 300, and 3000 nM) or DMSO for 24 hours.
- Lipid Accumulation Assay (Oil Red O Staining):
 - Fix the cells with 4% paraformaldehyde.
 - Wash with PBS and then with 60% isopropanol.
 - Stain with Oil Red O solution for 10-15 minutes.
 - Wash with 60% isopropanol and then with PBS.
 - Visualize and quantify lipid droplets using microscopy and image analysis software.
- Gene Expression Analysis (qRT-PCR):
 - Extract total RNA from the treated cells.
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR to analyze the expression of genes related to the PPAR γ signaling and lipid metabolism pathways (e.g., Pparg, Fabp4, Cd36).
 - Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the known and potential signaling pathways affected by **Diisobutyl adipate**.



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Figure 1: Proposed signaling pathway for DIBA-induced lipid metabolism disruption via PPAR γ activation.

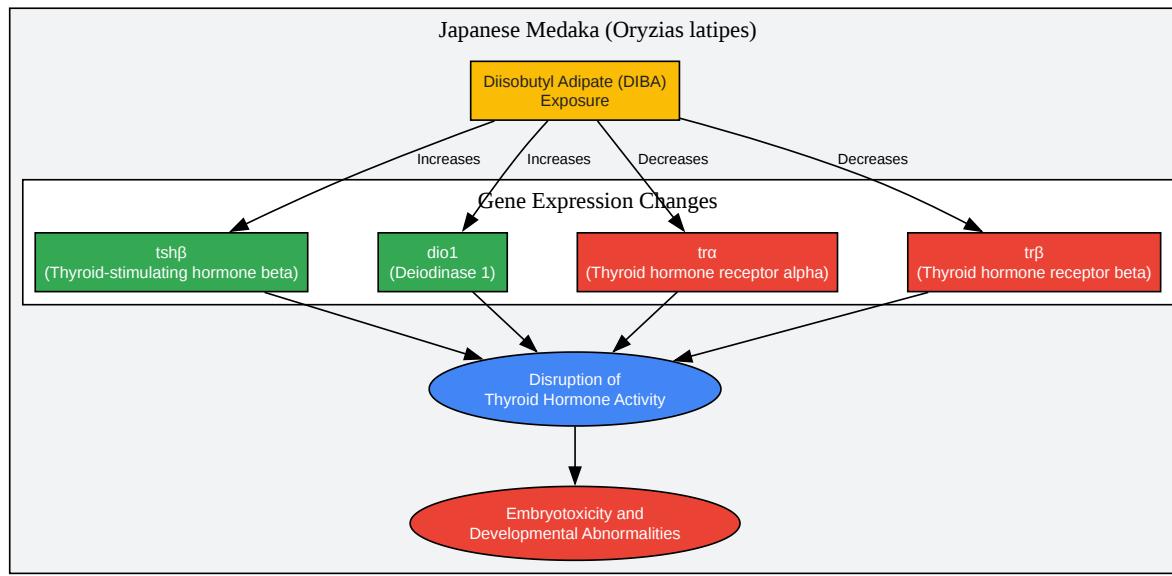
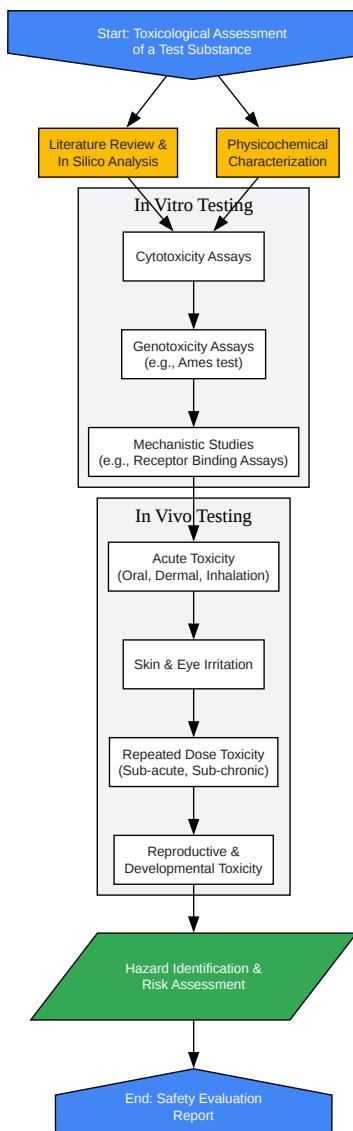
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Figure 2: Overview of DIBA's endocrine-disrupting effects on the thyroid system in fish.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the toxicological assessment of a chemical substance like **Diisobutyl adipate**.



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Figure 3: A generalized workflow for the toxicological assessment of a chemical substance.

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